

An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Nitropyridine-2-carbaldehyde**

Cat. No.: **B155848**

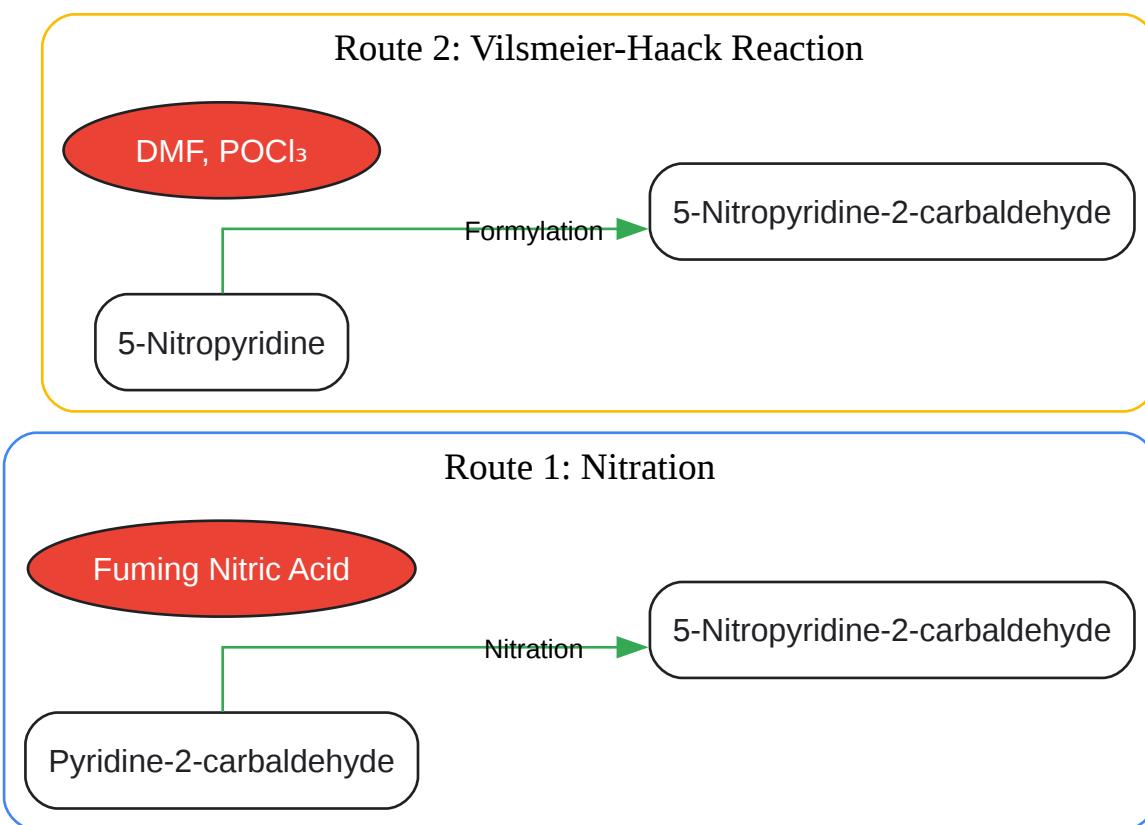
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 35969-75-6

This technical guide provides a comprehensive overview of **5-Nitropyridine-2-carbaldehyde**, a heterocyclic aromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis pathways, and known applications, presenting the information in a format accessible to researchers and professionals in the field of drug development.

Physicochemical Properties


5-Nitropyridine-2-carbaldehyde is a yellow crystalline solid.^[1] It is characterized by the presence of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.^[1] This substitution pattern imparts distinct reactivity to the molecule.^[1] The compound is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.^[1]

Property	Value	Source
CAS Number	35969-75-6	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₄ N ₂ O ₃	[2] [4]
Molecular Weight	152.11 g/mol	[2] [3]
Appearance	Yellow crystalline solid	[1]
Topological Polar Surface Area	75.8 Å ²	[2]
IUPAC Name	5-nitropyridine-2-carbaldehyde	[2]
Synonyms	5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picinaldehyde	[4] [5]
InChI	InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H	[2] [4]
InChIKey	NBHKYBWIGBFSRE-UHFFFAOYSA-N	[2]
Canonical SMILES	C1=CC(=NC=C1--INVALID-LINK--[O-])C=O	[2]

Synthesis of 5-Nitropyridine-2-carbaldehyde

Two primary synthetic routes for **5-Nitropyridine-2-carbaldehyde** have been reported in the literature, though detailed experimental protocols are not readily available in the public domain.

[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 1. Synthetic pathways to **5-Nitropyridine-2-carbaldehyde**.

Route 1: Nitration of Pyridine-2-carbaldehyde One reported method involves the direct nitration of pyridine-2-carbaldehyde using fuming nitric acid.^[1] This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring. The product then requires purification through various techniques.^[1]

Route 2: Vilsmeier-Haack Reaction An alternative approach is the Vilsmeier-Haack reaction.^[1] This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate 5-nitropyridine, thereby introducing the aldehyde functional group.^[1]

Chemical Reactivity and Potential Applications

The presence of both an aldehyde and a nitro group on the pyridine ring makes **5-Nitropyridine-2-carbaldehyde** a versatile building block in organic synthesis.

Key Reactions:

- Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form more complex molecular structures.^[1]
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-nitropyridine-2-carboxylic acid.
- Reduction: The nitro group can be reduced to an amino group, yielding 5-aminopyridine-2-carbaldehyde. This transformation is crucial for the synthesis of various derivatives with potential biological activity.

Applications in Medicinal Chemistry and Drug Development:

While the biological activity of **5-Nitropyridine-2-carbaldehyde** itself is not extensively documented, its derivatives have shown promise.^[1] The nitro group can be a key pharmacophore or can be modified to generate a library of compounds for screening.^[1] For instance, thiosemicarbazone derivatives of related aminopyridine-2-carboxaldehydes have been synthesized and evaluated for their antineoplastic activities.

Applications in Materials Science:

The aromatic nature of the pyridine ring, combined with its functional groups, suggests potential applications in the development of novel materials with specific electronic or photoluminescent properties.^[1] However, research in this area remains limited.^[1]

Spectral Data

Detailed spectral data with peak assignments for **5-Nitropyridine-2-carbaldehyde** are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Safety and Handling

As with any nitro-containing aromatic compound, **5-Nitropyridine-2-carbaldehyde** should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment. The Globally Harmonized System (GHS) classifications indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Nitropyridine-2-carbaldehyde | 35969-75-6 [smolecule.com]
- 2. 5-Nitropyridine-2-carbaldehyde | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 5-Nitropyridine-2-carbaldehyde | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155848#5-nitropyridine-2-carbaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com